molecular formula C4H10N2O B114520 (2S)-2-aminobutyramide CAS No. 143164-46-9

(2S)-2-aminobutyramide

Cat. No. B114520
M. Wt: 102.14 g/mol
InChI Key: HNNJFUDLLWOVKZ-VKHMYHEASA-N
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Description

The description of a compound usually includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, etc.).



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

  • Quality Control in Pharmaceutical Synthesis :

    • A study by Suo Jiangtao et al. (2015) developed a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining the R-isomer of (S)-2-aminobutyramide hydrochloride, a key intermediate in the preparation of levetiracetam. This method is significant for quality control in pharmaceutical synthesis (Suo Jiangtao et al., 2015).
  • Application in Anticonvulsant Drugs :

    • Kaplan et al. (1980) explored Schiff bases of gamma-aminobutyramide for anticonvulsant and gamma-aminobutyric acid mimetic activity. This study highlights its potential use in developing new anticonvulsant medications (Kaplan et al., 1980).
  • Synthesis of Enantiopure Building Blocks for Anti-Epileptic Drugs :

    • Baglai et al. (2018) described a route to enantiomerically pure (S)-2-aminobutyramide, used in anti-epileptic drugs like Levetiracetam and Brivaracetam. This method is based on Viedma ripening, showcasing its application in drug synthesis (Baglai et al., 2018).
  • Interaction Studies in Biochemical Research :

    • Yan et al. (2010) investigated the interactions of glycyl dipeptides, including (2S)-2-aminobutyramide derivatives, with sodium dodecyl sulfate. This research is crucial in understanding peptide interactions in biochemical systems (Yan et al., 2010).
  • Biocatalysis and Chemical Synthesis :

    • Hernández et al. (2017) discussed the stereoselective synthesis of amino acids, including derivatives of (2S)-2-aminobutyramide, using biocatalytic methods. This study is relevant for the production of chiral compounds in industrial and medicinal chemistry (Hernández et al., 2017).
  • Research in Cancer Therapy :

    • Parveen et al. (2017) synthesized chiral pseudopeptide complexes using derivatives of (2S)-2-aminobutyramide for targeted delivery in antitumor therapy. This research contributes to the development of new cancer treatments (Parveen et al., 2017).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It may include toxicity data, safety precautions, and disposal methods.


Future Directions

This involves discussing potential areas of future research or applications of the compound.


properties

IUPAC Name

(2S)-2-aminobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H2,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNJFUDLLWOVKZ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426720
Record name (2S)-2-aminobutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-aminobutyramide

CAS RN

7324-11-0, 143164-46-9
Record name (2S)-2-Aminobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7324-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminobutanamide, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007324110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-aminobutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Amino-butylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.153
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINOBUTANAMIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LY48BJG06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BM Kenda, AC Matagne, PE Talaga… - Journal of medicinal …, 2004 - ACS Publications
(S)-α-ethyl-2-oxopyrrolidine acetamide 2 (levetiracetam, Keppra, UCB SA), a structural analogue of piracetam, has recently been approved as an add-on treatment of refractory partial …
Number of citations: 282 pubs.acs.org
OFT BLOG - allfordrugs.com
Brivaracetam, the 4-n-propyl analog of levetiracetam, is a racetam derivative with anticonvulsant properties.[1][2] Brivaracetam is believed to act by binding to the ubiquitous synaptic …
Number of citations: 0 www.allfordrugs.com
L Sun, Y Liu, H Song, J Hao, L Lin - Applied Microbiology and …, 2023 - Springer
(R)-4-Propyldihydrofuran-2(3H)-one (R-PDFO) is the key chiral intermediate for the antiepileptic drug Brivaracetam. Lacking a simple and economical method to approaching R-PDFO, …
Number of citations: 5 link.springer.com

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